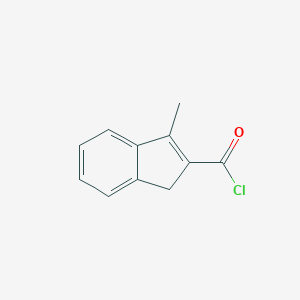

3-Methyl-1H-indene-2-carbonyl chloride

Description

Overview of Indene-2-carbonyl Chloride Chemical Class in Contemporary Organic Synthesis

Indene-2-carbonyl chlorides belong to the family of acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. chemguide.co.uklibretexts.org This functional group transformation imparts a high degree of reactivity to the carbonyl carbon, making acyl chlorides exceptionally useful as acylating agents. chemguide.co.ukwikipedia.org They are key intermediates in the synthesis of a variety of other carboxylic acid derivatives, including esters, amides, and anhydrides, through reactions with alcohols, amines, and carboxylate salts, respectively. wikipedia.orgmolport.com

The indene-2-carbonyl chloride class combines this reactive acyl chloride functionality with the indene (B144670) scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. This fusion of a reactive functional group with a structurally significant core makes these compounds valuable building blocks. In contemporary organic synthesis, they serve as powerful reagents for introducing the indene moiety into larger, more complex molecules. This is particularly relevant in fields like medicinal chemistry and materials science, where the rigid, planar structure of the indene core can impart desirable electronic and steric properties to the target molecule. The general reactivity of acyl chlorides suggests that indene-2-carbonyl chlorides are versatile precursors for a diverse range of substituted indene derivatives. molport.comseqens.com

Historical Perspectives and Foundational Developments in Indene Chemistry Pertinent to Acyl Chlorides

The history of indene chemistry is intertwined with the foundational developments of aromatic chemistry in the 19th century. A pivotal moment was the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts in 1877. wikipedia.orgbyjus.com Friedel-Crafts acylation, in particular, provided a method to attach an acyl group to an aromatic ring using an acyl chloride and a Lewis acid catalyst, a reaction that would become fundamental to the synthesis of many fused-ring systems. wikipedia.orgorganic-chemistry.orgchemguide.co.uk

Early work on the parent indene molecule itself, including its synthesis, was notably advanced by chemists such as William H. Perkin. rsc.org The synthesis of functionalized indenes often involves intramolecular reactions. For instance, the preparation of indanones, which are common precursors to indenes, can be achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. organic-chemistry.orgbeilstein-journals.org

The development of reagents to convert carboxylic acids into the more reactive acyl chlorides was a crucial parallel advancement. The use of chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂) became standard laboratory procedures for this transformation. libretexts.orgwikipedia.org The convergence of these synthetic streams—the ability to construct the indene framework and the methods to generate reactive acyl chloride functionalities—paved the way for the creation of specific reagents like 3-Methyl-1H-indene-2-carbonyl chloride from its corresponding carboxylic acid, 3-Methyl-1H-indene-2-carboxylic acid. oakwoodchemical.com

Structural Significance of the 3-Methyl-1H-indene Scaffold and its Acyl Chloride Functionality in Chemical Research

The structural attributes of the 3-Methyl-1H-indene scaffold make it a point of interest in chemical research. The indene ring system is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in compounds with diverse biological activities. acs.orgbohrium.com The rigid, planar nature of the fused ring system can facilitate specific binding interactions with biological targets. The methyl group at the 3-position provides a specific steric and electronic modification to the parent indene structure, influencing its reactivity and how it interacts with other molecules.

The true synthetic value of this compound lies in the combination of this scaffold with the acyl chloride functionality. The acyl chloride group acts as a highly reactive "handle," allowing chemists to readily attach the 3-methyl-1H-indene core to various other molecular fragments through nucleophilic acyl substitution. wikipedia.orgmolport.com This capability is invaluable for:

Drug Discovery: Rapidly generating libraries of diverse indene-based compounds for screening against biological targets. The acyl chloride can be reacted with a wide range of amines, alcohols, and other nucleophiles to create a corresponding library of amides, esters, and ketones.

Materials Science: Incorporating the indene moiety into polymers or functional materials where its specific electronic and photophysical properties can be exploited.

The accessibility of the precursor, 3-Methyl-1H-indene-2-carboxylic acid, further enhances the utility of its acyl chloride derivative as a versatile building block in research and development. oakwoodchemical.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉ClO |

| Molecular Weight | 192.64 g/mol |

| CAS Number | 184102-76-9 |

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 3-Methyl-1H-indene | C₁₀H₁₀ | 130.19 g/mol | 767-60-2 nih.gov |

| 3-Methyl-1H-indene-2-carboxylic acid | C₁₁H₁₀O₂ | 174.20 g/mol | 34225-81-5 oakwoodchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDDSIMRABKWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596638 | |

| Record name | 3-Methyl-1H-indene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184102-76-9 | |

| Record name | 3-Methyl-1H-indene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1h Indene 2 Carbonyl Chloride and Analogous Indene 2 Carbonyl Chlorides

Direct Synthetic Routes

Direct routes to 3-Methyl-1H-indene-2-carbonyl chloride focus on the functionalization of a pre-existing 3-methyl-1H-indene ring system or the direct conversion of its corresponding carboxylic acid.

Conversion from Corresponding 3-Methyl-1H-indene-2-carboxylic Acids (e.g., via Oxalyl Chloride or Thionyl Chloride)

The most direct and widely employed method for the synthesis of this compound is the conversion of its parent carboxylic acid, 3-methyl-1H-indene-2-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a cost-effective and highly effective reagent for this conversion. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often preferred for its milder reaction conditions and is particularly useful when sensitive functional groups are present in the molecule. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent. This reagent then activates the carboxylic acid, facilitating the final nucleophilic attack by chloride. The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, allowing for straightforward workup.

| Reagent | Typical Conditions | Advantages | Byproducts |

| Thionyl Chloride (SOCl₂) ** | Neat or in an inert solvent (e.g., DCM, toluene), often with gentle heating. | Cost-effective, volatile byproducts. | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., DCM, THF) with a catalytic amount of DMF, typically at room temperature. | Milder conditions, volatile byproducts, high purity of product. | CO₂, CO, HCl |

Approaches Utilizing Precursor Functionalization for Carbonyl Chloride Formation

An alternative direct strategy involves introducing the carbonyl chloride functionality, or a precursor to it, onto the C2 position of the 3-methyl-1H-indene scaffold. This is a multi-step process that relies on the specific reactivity of the indene (B144670) ring.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. organic-chemistry.orgjk-sci.comwikipedia.org The indene ring system is sufficiently electron-rich to undergo this reaction. Treatment of 3-methyl-1H-indene with the Vilsmeier reagent (formed from DMF and phosphorus oxychloride) would introduce a formyl (-CHO) group at the electron-rich C2 position, yielding 3-methyl-1H-indene-2-carbaldehyde. ijpcbs.comchemistrysteps.com This aldehyde can then be readily oxidized to the corresponding 3-methyl-1H-indene-2-carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). The resulting carboxylic acid is then converted to the target carbonyl chloride as described in section 2.1.1.

Carboxylation via Organometallic Intermediates: Another approach involves the deprotonation of the C2 position of 3-methyl-1H-indene. The C2 proton is relatively acidic due to the stability of the resulting indenyl anion. Using a strong base, such as an organolithium reagent (e.g., n-butyllithium), generates a nucleophilic organometallic intermediate. This intermediate can then be reacted with carbon dioxide (CO₂) in a carboxylation reaction to yield the lithium salt of 3-methyl-1H-indene-2-carboxylic acid. nih.gov Acidic workup provides the free carboxylic acid, which can subsequently be chlorinated. nih.gov

Strategies for the Construction of the 1H-Indene Ring System with Carboxyl or Carbonyl Precursors

These strategies involve building the indene skeleton in a way that incorporates the required C2-carbonyl functionality or a direct precursor. These methods are often more complex but offer greater flexibility in accessing diverse analogs.

Intramolecular Friedel-Crafts Acylation Approaches to Indanone and Indene Scaffolds from Acyl Chloride Precursors

The intramolecular Friedel-Crafts acylation is a classic and robust method for constructing the five-membered ring of the indanone core, which is a key precursor to indenes. nih.govnih.gov The typical starting material is a 3-arylpropionic acid or its corresponding acyl chloride. nih.gov

The process begins with the cyclization of a suitably substituted 3-phenylpropanoic acid derivative in the presence of a strong acid catalyst (e.g., polyphosphoric acid, AlCl₃, or superacids) to form a 1-indanone. nih.govrsc.org To obtain the desired 3-methyl substitution, one could start with 3-phenylbutanoic acid.

Once the 3-methyl-1-indanone (B1362706) is formed, the C2-carboxyl group must be introduced. This can be achieved by reacting the indanone enolate with a carboxylating agent like dimethyl carbonate or methyl chloroformate to yield a β-keto ester, specifically methyl 3-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. chemicalbook.com The conversion of this indanone precursor to the final indene system involves two key steps:

Reduction of the ketone at the C1 position to a hydroxyl group.

Dehydration of the resulting alcohol to form the C1-C2 double bond of the indene ring.

This sequence provides the methyl ester of 3-methyl-1H-indene-2-carboxylic acid, which can be hydrolyzed to the carboxylic acid and subsequently converted to the target carbonyl chloride.

| Catalyst/Reagent | Substrate | Product | Notes |

| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acid | 1-Indanone | Common, strong dehydrating acid catalyst. |

| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chloride | 1-Indanone | Classic Lewis acid catalyst for Friedel-Crafts reactions. nih.gov |

| Superacids (e.g., TfOH) | 3-Arylpropionic Acid | 1-Indanone | Allows for improved methods under non-conventional conditions (e.g., microwaves). nih.gov |

| Metal Triflates (e.g., Sc(OTf)₃) | Benzyl Meldrum's Acid Derivatives | 2-Substituted-1-Indanone | Provides an efficient entry into 2-substituted 1-indanones. nih.govorgsyn.org |

Palladium-Catalyzed Annulation and Coupling Reactions (e.g., Heck–Aldol, Carbonylative Annulation)

Modern synthetic chemistry offers powerful palladium-catalyzed methods for ring construction. These reactions often proceed with high selectivity and functional group tolerance.

Heck–Aldol Annulation: A palladium-catalyzed Heck reaction can be coupled with an intramolecular aldol-type annulation to construct the indanone framework. For instance, a reaction between a 2-bromobenzaldehyde (B122850) derivative and a vinyl ether, catalyzed by a palladium complex, can generate an intermediate that undergoes a subsequent intramolecular cyclization to form a 3-hydroxy-1-indanone. This intermediate can then be dehydrated to an indenone and further elaborated to the target structure.

Carbonylative Annulation: Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides provides another route to indanones. organic-chemistry.org This process involves the insertion of carbon monoxide and the formation of the five-membered ring in a single, atom-economical step. By carefully selecting the starting materials, it is possible to construct an indanone ring that already contains the necessary precursors for the final 3-methyl and 2-carbonyl chloride groups. Furthermore, palladium-catalyzed carboxylation of allenes with CO₂ has been shown to produce indole-2-carboxylic acids, demonstrating the potential for similar strategies to be applied to indene synthesis. organic-chemistry.org

Rhodium and Cobalt-Catalyzed Cyclizations and C-H Activation Methodologies

Rhodium and cobalt catalysts have emerged as powerful tools for C-H activation and cyclization reactions, enabling the construction of complex ring systems from simple precursors.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts can facilitate the annulative coupling of aromatic C-H bonds with π-systems like alkynes or alkenes. researchgate.net For example, a rhodium-catalyzed reaction of an acetophenone (B1666503) derivative with an appropriately substituted alkyne could proceed via C-H activation, migratory insertion, and cyclization to form a substituted indene or indenone. researchgate.net These methods offer novel and efficient pathways to highly functionalized indene cores, potentially incorporating a C2-ester or other carboxyl precursor directly during the cyclization. Rhodium(I) catalysts have also been extensively studied for enantioselective C-H functionalization reactions. nih.govrsc.org

Cobalt-Catalyzed Reactions: Similarly, inexpensive and earth-abundant cobalt catalysts are increasingly used for C-H activation. rsc.orgnih.gov Cobalt-catalyzed [3+2] annulation reactions, for example between an aryl hydrazone and an allene (B1206475), can be used to diastereoselectively synthesize indane derivatives. acs.org While this specific example leads to an amino-functionalized indane, the underlying principle of cobalt-catalyzed C-H activation and annulation with a two-carbon partner can be adapted to construct the indene skeleton with the desired substitution pattern for accessing this compound.

| Metal Catalyst | Reaction Type | Precursors | Key Features |

| Rhodium(III) | C-H Activation / Annulation | Aromatic Ketones + Alkynes | Direct formation of highly substituted indenones. researchgate.net |

| Rhodium(I) | Enantioselective C-H Alkylation | Aryl Imines + Alkenes | Asymmetric synthesis of indane derivatives. nih.gov |

| Cobalt(II)/(III) | C-H Activation / [3+2] Annulation | Aryl Hydrazones + Allenes | Diastereoselective synthesis of functionalized indanes. acs.org |

Thermal Cascade Reactions for Substituted 1H-Indene-3-carboxamides and 1H-Indene-3-carboxylates

A notable advancement in the synthesis of indene derivatives involves the use of thermal cascade reactions. One such method provides a pathway to substituted 1H-indene-3-carboxamides and 1H-indene-3-carboxylates, which are closely related precursors to indene-2-carbonyl chlorides. This approach utilizes a sequential Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. oaepublish.com

The process is initiated by the thermal decomposition of the diazo compound, which leads to a Wolff rearrangement to form a highly reactive ketene (B1206846) intermediate. This intermediate can then be trapped by various nucleophiles. In the presence of primary or aromatic amines, 1H-indene-3-carboxamides are generated. Alternatively, if alcohols or phenols are used as trapping agents, the corresponding 1H-indene-3-carboxylates are formed. oaepublish.com

A key feature of this methodology is its nature as a three-component coupling reaction, where the diazonaphthalenone, an amine or alcohol, and an aldehyde react in a single pot. This reaction proceeds under catalyst-free thermal conditions, offering a straightforward and efficient route to functionalized indene derivatives. oaepublish.com The versatility of this method allows for the introduction of a wide range of substituents on the indene core, depending on the choice of the starting materials.

Table 1: Examples of Substituted 1H-Indene-3-carboxamides and -carboxylates Synthesized via Thermal Cascade Reactions

| Starting Diazo Compound | Nucleophile | Aldehyde | Product |

| 1-Diazonaphthalen-2(1H)-one | Aniline | Benzaldehyde | N-phenyl-1-phenyl-1H-indene-3-carboxamide |

| 1-Diazonaphthalen-2(1H)-one | Methanol | Formaldehyde | Methyl 1-methylene-1H-indene-3-carboxylate |

| 6-Bromo-1-diazonaphthalen-2(1H)-one | Benzylamine | 4-Chlorobenzaldehyde | N-benzyl-5-bromo-1-(4-chlorophenyl)-1H-indene-3-carboxamide |

Lewis Acid-Mediated Ring-Closure Reactions in Indanone Synthesis

The synthesis of indanones is a critical step in many routes leading to indene derivatives, as they can be readily converted to the desired indene scaffold. Lewis acid-mediated ring-closure reactions are powerful tools for the construction of the indanone core. Two prominent examples of such reactions are the Nazarov cyclization and the intramolecular Friedel-Crafts acylation.

The Nazarov cyclization is an electrocyclic reaction of a divinyl ketone to a cyclopentenone, which, in the context of indanone synthesis, involves an aryl vinyl ketone. This reaction is often promoted by a Lewis acid, which facilitates the conrotatory ring closure of the pentadienyl cation intermediate. Various Lewis acids, such as copper(II) triflate (Cu(OTf)₂) and aluminum chloride (AlCl₃), have been effectively employed to catalyze this transformation. acs.org The choice of Lewis acid and reaction conditions can influence the efficiency and selectivity of the cyclization.

Another powerful method for indanone synthesis is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. This reaction involves the cyclization of the acyl group onto the aromatic ring to form the five-membered ketone ring of the indanone. Niobium pentachloride (NbCl₅) has been demonstrated to be an effective Lewis acid for this transformation, acting both as a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the subsequent cyclization. acs.org This method offers a direct route to indanones from readily available starting materials.

Table 2: Lewis Acids in Indanone Synthesis

| Reaction Type | Lewis Acid | Substrate Example | Product Example |

| Nazarov Cyclization | Cu(OTf)₂ | 1-Phenyl-2-propen-1-one | 3-Methyl-1-indanone |

| Nazarov Cyclization | AlCl₃ | 1-(4-Methoxyphenyl)-2-propen-1-one | 6-Methoxy-3-methyl-1-indanone |

| Friedel-Crafts Acylation | NbCl₅ | 3-Phenylpropanoic acid | 1-Indanone |

| Friedel-Crafts Acylation | NbCl₅ | 3-(4-Methylphenyl)propanoic acid | 6-Methyl-1-indanone |

Emerging Stereoselective Synthesis of Chiral Indene-2-carbonyl Chlorides

The development of stereoselective methods for the synthesis of chiral indenes is a rapidly advancing area of research, driven by the importance of enantiomerically pure compounds in various applications. While direct asymmetric synthesis of indene-2-carbonyl chlorides is not yet widely reported, emerging strategies for the enantioselective synthesis of chiral indene scaffolds and related carboxylic acid derivatives provide a clear pathway towards these target molecules.

One promising approach involves the catalytic asymmetric synthesis of indene derivatives. For instance, rhodium-catalyzed asymmetric addition of arylboron reagents to indenes has been shown to produce chiral 2-arylindanes with high enantioselectivity. acs.org This method establishes a stereocenter on the indene core, which can then be further functionalized.

Another strategy focuses on the construction of the chiral indene ring itself. Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization reactions have been developed to synthesize chiral spiro-indenes. oaepublish.com This method creates a quaternary stereocenter and provides access to complex and highly functionalized chiral indene structures.

Furthermore, the enantioselective synthesis of α-chiral carboxylic acids using copper hydride (CuH)-catalyzed hydrocarboxylation of allenes presents a viable route to chiral indene precursors. nih.gov This method could potentially be adapted to substrates that would lead to chiral indene-2-carboxylic acids, which can then be converted to the corresponding carbonyl chlorides.

These emerging stereoselective methods highlight the progress being made in the asymmetric synthesis of complex indene derivatives. The ability to control the stereochemistry during the formation of the indene framework is crucial for the synthesis of enantiomerically pure this compound and its analogs. Future research in this area will likely focus on the development of more direct and efficient methods for the asymmetric synthesis of indene-2-carbonyl chlorides.

Reactivity and Mechanistic Investigations of 3 Methyl 1h Indene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. This reactivity stems from the electron-deficient nature of the carbonyl carbon, which is bonded to two electronegative atoms (oxygen and chlorine), making it a prime target for nucleophiles. chemistrystudent.com The chloride ion is an excellent leaving group, which facilitates the reaction. khanacademy.org The general mechanism is a two-step addition-elimination process. libretexts.orgbyjus.com First, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled. libretexts.org

Common nucleophilic substitution reactions at the 2-carbonyl chloride moiety of 3-Methyl-1H-indene-2-carbonyl chloride include:

Hydrolysis: Reaction with water converts the acyl chloride to the corresponding carboxylic acid, 3-methyl-1H-indene-2-carboxylic acid. This reaction can occur even with atmospheric moisture, highlighting the compound's reactivity. youtube.comyoutube.com

Alcoholysis/Phenolysis: Alcohols and phenols react to form esters. savemyexams.comdocbrown.info For instance, reaction with ethanol (B145695) would yield ethyl 3-methyl-1H-indene-2-carboxylate.

Aminolysis: Ammonia (B1221849), primary amines, and secondary amines react to produce amides. savemyexams.com Reaction with ammonia would form 3-methyl-1H-indene-2-carboxamide, while reaction with a primary amine like methylamine (B109427) would yield N,3-dimethyl-1H-indene-2-carboxamide.

| Nucleophile (Nu-H) | Product | Product Class |

|---|---|---|

| Water (H₂O) | 3-Methyl-1H-indene-2-carboxylic acid | Carboxylic Acid |

| Ethanol (CH₃CH₂OH) | Ethyl 3-methyl-1H-indene-2-carboxylate | Ester |

| Ammonia (NH₃) | 3-Methyl-1H-indene-2-carboxamide | Primary Amide |

| Methylamine (CH₃NH₂) | N,3-dimethyl-1H-indene-2-carboxamide | Secondary Amide |

Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Ring System

The benzene (B151609) ring of the indene system can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this substitution are influenced by the substituents already present on the ring. wikipedia.org In this compound, the aromatic ring is substituted with an alkyl group (part of the fused cyclopentene (B43876) ring) and is in proximity to the electron-withdrawing carbonyl chloride group and the electron-donating methyl group.

The 3-methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. libretexts.orglibretexts.org Conversely, the 2-carbonyl chloride group is a deactivating, meta-director. libretexts.org The deactivating nature arises from its electron-withdrawing inductive and resonance effects, which destabilize the arenium ion intermediate. libretexts.org The fused cyclopentene ring can be considered as an alkyl substituent, which is also activating and ortho-, para-directing.

The directing effects of these groups will influence the position of incoming electrophiles. The activating groups will direct incoming electrophiles to positions 4 and 7, while the deactivating group will direct to positions 5 and 6. The final product distribution in reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions will depend on the interplay of these electronic effects and steric hindrance. masterorganicchemistry.compressbooks.pub

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions |

|---|---|---|---|---|

| 3-Methyl Group | Electron-donating (Inductive) | Activating | Ortho, Para | 4, 7 |

| 2-Carbonyl Chloride Group | Electron-withdrawing (Inductive & Resonance) | Deactivating | Meta | 5, 6 |

| Fused Cyclopentene Ring | Electron-donating (Alkyl) | Activating | Ortho, Para | 4, 7 |

Chemical Transformations Involving the 3-Methyl Group

The methyl group at the 3-position is benzylic, meaning it is attached to a carbon atom that is directly bonded to an aromatic ring. This position is activated towards certain types of reactions.

Oxidation: Benzylic methyl groups can be oxidized to various functional groups, including aldehydes and carboxylic acids, using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. mdpi.comlibretexts.org The specific product depends on the reaction conditions. Milder, more selective methods for benzylic oxidation have also been developed. organic-chemistry.org For instance, oxidation could potentially convert the 3-methyl group into a formyl or carboxyl group.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the benzylic hydrogens of the methyl group can be substituted with halogens (e.g., chlorine or bromine) via a free-radical chain mechanism. wikipedia.orgchemguide.co.uklibretexts.org This reaction proceeds through the formation of a relatively stable benzylic radical. This could yield 3-(halomethyl)-1H-indene-2-carbonyl chloride.

Transition Metal-Mediated Reactivity

Palladium catalysts are versatile tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound molecule offers several sites for palladium-catalyzed reactions.

Cross-Coupling Reactions: The carbonyl chloride can participate in palladium-catalyzed cross-coupling reactions, such as Stille coupling with organostannanes, to form ketones. organic-chemistry.orgnih.govacs.org This provides an alternative to traditional Friedel-Crafts acylation. nih.gov Decarbonylative cross-coupling reactions are also a possibility, leading to the formation of biaryls where the carbonyl group is lost. rsc.org

C-H Activation/Functionalization: Palladium catalysts can mediate the direct functionalization of C-H bonds on the aromatic ring. nih.govresearchgate.netrsc.org While often requiring a directing group, non-directed C-H activation of arenes is also possible. This could lead to arylation, alkenylation, or carbonylation at various positions on the indene ring system. researchgate.net

Gold catalysis has emerged as a powerful method for the synthesis of complex organic molecules, including indenes. nih.gov A common strategy involves the gold-catalyzed intramolecular hydroalkylation of ynamides. nih.govnih.govacs.org The mechanism typically begins with the activation of an alkyne by a gold catalyst, generating a highly electrophilic keteniminium ion intermediate. nih.govacs.org This intermediate can then trigger a mdpi.comnih.gov-hydride shift, followed by cyclization to form the indene core. nih.govnih.govacs.orgacs.org Although this describes a synthetic route to indene derivatives rather than a reaction of this compound itself, it represents a key mechanistic pathway for the formation of the core structure.

The key steps in a plausible gold-catalyzed synthesis of an indene precursor are:

Activation of an ynamide by a gold(I) complex. nih.gov

Formation of a gold-keteniminium ion. nih.govacs.org

A rate-determining mdpi.comnih.gov-hydride shift. nih.govacs.org

Intramolecular cyclization. nih.govnih.gov

Protodeauration to release the indene product and regenerate the gold catalyst. nih.gov

Iridium complexes are highly effective catalysts for C-H bond activation, enabling the functionalization of otherwise unreactive C-H bonds. nih.govacs.org This includes the activation of sp³ C-H bonds in methyl groups. nih.govorganic-chemistry.org

Exploration of Radical Reactions and Carbene Intermediates in Indene Chemistry

The chemistry of indene and its derivatives is significantly enriched by the involvement of highly reactive intermediates such as radicals and carbenes. While direct studies on the radical and carbene reactions of this compound are not extensively documented, the broader field of indene chemistry provides a solid framework for understanding the potential reactivity of this compound. Research into the synthesis and transformation of the indene ring system has revealed complex mechanistic pathways involving these transient species.

The indenyl radical, with the chemical formula C9H7, is a highly reactive intermediate formed by the loss of a hydrogen atom from an indene molecule. ontosight.ai Its high reactivity is attributed to the presence of an unpaired electron. ontosight.ai The stability of the indenyl radical is influenced by the delocalization of this unpaired electron across the entire indene ring system. ontosight.ai This delocalization helps to distribute the spin density, which lends some measure of stability to the radical. ontosight.ai The indenyl radical can participate in various reactions, including addition and substitution reactions, and it can also dimerize or react with other radical species. ontosight.ai The study of indenyl radicals is crucial for understanding the mechanisms of certain chemical reactions and for designing novel catalytic systems. ontosight.ai

One notable advancement in the synthesis of substituted 1H-indenes involves a metalloradical activation strategy. researchgate.netacs.org This approach utilizes the reactivity of a Co(III)-carbene radical intermediate to construct functionalized 1H-indene derivatives. researchgate.netacs.org The reaction mechanism, which has been investigated through computational studies and confirmed by experimental evidence, proceeds in a stepwise manner. researchgate.netacs.org It begins with the activation of a diazo compound to form a Co(III)-carbene radical. researchgate.netacs.org This is followed by a radical ring-closure that produces an indanyl/benzyl radical intermediate. researchgate.netacs.org The final step involves a 1,2-hydrogen transfer to eliminate the indene product and regenerate the catalyst. researchgate.netacs.org

The involvement of cobalt(III)-carbene radical intermediates in these synthetic pathways has been substantiated through trapping experiments. researchgate.net Radical scavengers such as 2,2,6,6-tetra-methylpiperidine-1-oxyl (TEMPO) and dibenzoylperoxide (DBPO) have been successfully used to intercept these intermediates, providing strong evidence for their existence. researchgate.net Furthermore, the radical nature of these reactions has been confirmed by EPR spectroscopic spin-trapping experiments using phenyl N-tert-butylnitrone (PBN). researchgate.net

Carbenes, in general, are important reactive intermediates in organic chemistry. researchgate.net Their involvement in the synthesis of complex molecules has been a subject of extensive research. researchgate.net In the context of indene chemistry, intramolecular carbene insertion into a vinylic C(sp2)-H bond represents a key strategy for the construction of the indene skeleton. researchgate.net This process is facilitated by a controlled radical ring-closure of a carbene radical intermediate. researchgate.net

The table below summarizes key aspects of radical and carbene intermediates in the context of indene chemistry, drawing from mechanistic studies and synthetic applications.

| Intermediate Type | Precursor/Generation Method | Key Mechanistic Step | Experimental Evidence |

| Indenyl Radical | H-atom abstraction from indene | Electron delocalization | Spectroscopic studies |

| Co(III)-Carbene Radical | Activation of o-cinnamyl N-tosyl hydrazones with a Co(II) complex | Radical ring-closure | Trapping experiments with TEMPO and DBPO, EPR spectroscopy |

| Carbene Intermediate | From diazo compounds | Intramolecular C-H insertion | Product analysis and computational studies |

The formation of 5- and 6-methyl-1H-indene has been observed in reactions of the para-tolyl radical with allene (B1206475) and methylacetylene under single collision conditions, highlighting the role of radical pathways in the formation of substituted indenes. rsc.org These findings, supported by electronic structure and statistical calculations, suggest that bicyclic polycyclic aromatic hydrocarbons are major products in these reaction systems. rsc.org

Synthesis and Functionalization of Chemical Derivatives Incorporating the 3 Methyl 1h Indene 2 Carbonyl Moiety

Formation of Amides and Esters from the Carbonyl Chloride

The acyl chloride functionality of 3-Methyl-1H-indene-2-carbonyl chloride makes it an excellent precursor for the synthesis of amides and esters. These reactions proceed via nucleophilic acyl substitution, where a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

The synthesis of amides is typically achieved by reacting the carbonyl chloride with a primary or secondary amine. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the hydrogen chloride byproduct, is generally efficient and high-yielding. While specific research detailing the synthesis of amides from this compound is not extensively documented, studies on closely related analogues, such as 5,6-dimethoxy-1H-indene-2-carboxylic acid, provide a clear precedent for this transformation. In these cases, the corresponding carboxylic acid is first converted to the acid chloride, which is then reacted with various substituted anilines to produce a library of 1H-indene-2-carboxamides. tandfonline.com This methodology is directly applicable to this compound.

The following table details the synthesis of various N-aryl-5,6-dimethoxy-1H-indene-2-carboxamides, which serve as structural analogues and procedural models for the derivatization of this compound.

| Amine Reactant | Resulting Amide Product | Yield (%) | Melting Point (°C) |

| 4-Ethylaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-ethyl-phenyl)-amide | 72 | 184–186 |

| 4-Chloroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | 71 | 222–224 |

| 4-Bromoaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | 70 | 228–230 |

| 2-Fluoroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (2-fluoro-phenyl)-amide | 38 | 167–170 |

Data sourced from a study on analogous 5,6-dimethoxy-1H-indene-2-carboxamides. tandfonline.com

Similarly, esters can be readily synthesized by the reaction of this compound with an alcohol or a phenol. This esterification process, known as alcoholysis of an acyl chloride, is also typically performed in the presence of a base to neutralize the HCl produced. The resulting esters are valuable as synthetic intermediates themselves, for example, in the construction of heterocyclic systems, or as final products with specific desired properties.

Synthesis of Indene-Fused Heterocyclic Systems and their Analogues

The 3-Methyl-1H-indene-2-carbonyl moiety is a valuable building block for the construction of more complex, polycyclic heterocyclic systems. The carbonyl group provides a reactive handle for cyclization reactions, enabling the fusion of new rings onto the indene (B144670) scaffold.

A prominent example of this strategy is the synthesis of indeno[1,2-c]pyrazolones. Although direct synthesis from this compound is not explicitly detailed in the literature, a well-established synthetic route for analogous structures suggests a highly plausible pathway. This would involve a two-step process:

Esterification: The this compound would first be converted into a corresponding ester, for instance, a methyl or ethyl ester, by reaction with methanol or ethanol (B145695). This transforms the highly reactive acyl chloride into a more stable, yet still reactive, β-ketoester precursor.

Cyclocondensation: The resulting indene-2-carboxylate ester can then undergo a cyclocondensation reaction with a hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate). In this step, the nitrogen nucleophile of the hydrazine attacks the carbonyl carbon of the ester and the adjacent ketone (or its enol form) of the indanone tautomer, leading to the formation of the fused pyrazole ring.

This approach is a common and effective method for creating fused pyrazolone systems, and derivatives of indeno[1,2-c]pyrazolones have been synthesized and investigated for their potential as anticancer agents. acs.org The synthesis of various indeno[1,2-c]pyrazole derivatives has been explored, with some compounds showing promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. rsc.orgorganic-chemistry.org

Derivatization for Advanced Materials Research Applications

Derivatives of the indene core structure are of significant interest in the field of advanced materials. The planar, aromatic nature of the indene system makes it a suitable component for organic electronic materials. While specific applications of this compound in this domain are not widely reported, the broader class of indene derivatives serves as a foundation for functional materials.

Indene and its derivatives are recognized as important raw materials for optical functional materials and functional resins. jfe-chem.com For instance, heterocycle-fused s-indacene indenofluorene derivatives, which are complex structures containing an indene core, are being investigated for their potential in organic electronics. The incorporation of heterocyclic rings onto the indacene backbone allows for the tuning of the electronic properties of the material.

Furthermore, the polymerization of indene and its derivatives can lead to the formation of polyindenes, which are polymers with potential applications in various areas of materials science. The functionalization of the indene monomer, which could be initiated from a versatile precursor like this compound, offers a route to tailor the properties of the resulting polymer.

Development of Indene-Based Chemical Probes and Ligands for Research Purposes

The indene scaffold is a recurring motif in molecules designed for biological and chemical research. Functionalized indenes can serve as ligands for metal catalysts or as probes to study biological systems.

In the area of catalysis, indene derivatives are crucial as ligands in metallocene chemistry. Specifically, substituted indenyl ligands, when complexed with Group 4 metals like zirconium, form catalysts used in olefin polymerization. acs.org The synthesis of these specialized ligands often involves the functionalization of the indene ring, a process where a reactive intermediate like this compound could potentially play a role in introducing further chemical diversity.

In medicinal chemistry and chemical biology, the indene nucleus is found in various biologically active compounds. For example, indene-derived hydrazide compounds have been synthesized and evaluated as inhibitors of the acetylcholinesterase enzyme, which is a target in the study of Alzheimer's disease. nih.gov Additionally, certain 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been investigated as inhibitors of Fibroblast growth-factor receptor 1 (FGFR1), a potential target in cancer therapy. pensoft.net The synthesis of such complex molecules often relies on versatile building blocks, and the derivatization of the 3-Methyl-1H-indene-2-carbonyl moiety could provide access to novel analogues for biological screening.

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Methyl 1h Indene 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR Analysis

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-Methyl-1H-indene-2-carbonyl chloride, both ¹H-NMR and ¹³C-NMR provide critical data for structural confirmation.

¹H-NMR Analysis:

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to the aromatic, methylene, and methyl protons. The aromatic protons typically appear in the downfield region, reflecting the deshielding effect of the benzene (B151609) ring. The methylene protons of the indene (B144670) ring and the methyl protons at the 3-position show distinct chemical shifts and coupling patterns that are invaluable for confirming the molecular structure.

A reported ¹H-NMR spectrum for this compound shows the following key resonances:

A multiplet in the range of δ 7.43-7.60 ppm, integrating to 4H, which is assigned to the aromatic protons of the benzene ring.

A quartet at approximately δ 3.86 ppm, which corresponds to the two methylene protons at the 1-position of the indene ring.

¹³C-NMR Analysis:

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Ar-H | 7.43-7.60 | m | 4H | Aromatic protons |

| CH₂ | 3.86 | q | 2H | Methylene protons at C1 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry is essential for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₉ClO), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS.

Electrospray Ionization (ESI) is a soft ionization technique often coupled with mass spectrometry, particularly suitable for polar molecules. While acyl chlorides can be reactive, under controlled ESI conditions, it is possible to observe the molecular ion or related adducts.

Fragmentation Pattern:

In mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation. A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. Further fragmentation of the indene ring structure would also be anticipated. For the related compound 3-methylindene, the mass spectrum shows a prominent molecular ion peak, indicating the stability of the indene core. rsc.org

| Technique | Expected Observation | Significance |

|---|---|---|

| HRMS | [M]+• peak with high mass accuracy | Confirms molecular formula (C₁₁H₉ClO) |

| ESI-MS | [M+H]⁺ or other adducts | Provides molecular weight information |

| Fragmentation | Loss of Cl, fragmentation of indene ring | Structural information based on fragment ions |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis, particularly Carbonyl Stretching

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. The most characteristic vibrational mode for this compound is the stretching of the carbonyl (C=O) group.

Carbonyl Stretching:

Acyl chlorides exhibit a strong and sharp absorption band for the C=O stretch in the IR spectrum, typically appearing at a high frequency, around 1800 cm⁻¹. This high frequency is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. This peak is a key diagnostic feature for the presence of the carbonyl chloride functionality. In comparison, the C=O stretching frequency for ketones is generally found in the range of 1715-1730 cm⁻¹.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |

|---|---|---|---|

| C=O Stretch (Acyl Chloride) | ~1800 | Present | Strong and sharp in IR, characteristic of acyl chlorides. |

| Aromatic C-H Stretch | 3000-3100 | Strong | - |

| Aliphatic C-H Stretch | 2850-3000 | Strong | - |

| Aromatic C=C Stretch | 1450-1600 | Strong | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the conjugated indene system and the carbonyl group.

Electronic Transitions:

Molecules containing carbonyl groups typically exhibit two characteristic electronic transitions: a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths. savemyexams.com The conjugation of the carbonyl group with the indene ring system is expected to cause a bathochromic (red) shift in these absorption bands compared to non-conjugated systems. The π → π* transition of the indene aromatic system would also contribute significantly to the UV-Vis spectrum. The exact positions and intensities of these absorption maxima provide a fingerprint of the electronic structure of the molecule.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | Shorter wavelength | High | Involves the conjugated system of the indene ring and carbonyl group. |

| n → π | Longer wavelength | Low | Involves the non-bonding electrons of the carbonyl oxygen. |

Advanced Research Applications of 3 Methyl 1h Indene 2 Carbonyl Chloride and Its Synthetic Analogues

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the carbonyl chloride group in 3-Methyl-1H-indene-2-carbonyl chloride makes it an excellent electrophile for a variety of nucleophilic substitution reactions. ontosight.ai This reactivity is fundamental to its role as a key building block, or synthon, in the construction of more complex molecular frameworks. Organic chemists can leverage this functional group to introduce the 3-methyl-1H-indene moiety into larger molecules through the formation of esters, amides, and ketones.

The synthesis of complex organic molecules often involves a convergent approach, where key fragments are synthesized independently and then coupled together. In this context, this compound can serve as a versatile coupling partner. For instance, its reaction with complex alcohols or amines can lead to the formation of elaborate ester or amide linkages, respectively. This strategy is particularly useful in the synthesis of natural product analogues or pharmaceutically active compounds where the indene (B144670) core may impart desirable biological properties. The general synthetic utility of indene derivatives is well-documented, with various methods available for their construction and functionalization. organic-chemistry.orgrsc.org

A hypothetical synthetic application is outlined in the table below, illustrating how this compound could be used to synthesize a more complex derivative.

| Reactant A | Reactant B | Reaction Type | Potential Product | Significance |

| This compound | A chiral amino acid | Acylation | A chiral N-acyl-amino acid with an indene moiety | Introduction of a rigid, hydrophobic scaffold to a biologically relevant molecule. |

| This compound | A functionalized phenol | Esterification (Schotten-Baumann conditions) | An aryl ester of 3-methyl-1H-indene-2-carboxylic acid | Creation of potential liquid crystalline materials or biologically active esters. |

| This compound | An organometallic reagent (e.g., Grignard or organocuprate) | Ketone synthesis | A ketone with the 3-methyl-1H-indene-2-yl group | Formation of a key intermediate for further elaboration into more complex structures. |

This table presents potential synthetic transformations based on the known reactivity of acyl chlorides.

Utilization of the Indene Scaffold as a Core Structure for Chemical Library Development

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology for identifying new bioactive compounds. The indene scaffold is an attractive core structure for such libraries due to its rigid framework, which allows for the precise spatial presentation of various functional groups.

This compound is an ideal starting point for the development of an indene-based chemical library. Through combinatorial chemistry, the reactive carbonyl chloride can be reacted with a diverse set of nucleophiles (e.g., amines, alcohols, thiols) to generate a large library of amides, esters, and thioesters. This "one-to-many" synthetic approach allows for the rapid generation of thousands of distinct compounds, each bearing the common 3-methyl-1H-indene core but differing in the appended R-group.

The resulting library of indene derivatives can then be screened against various biological targets to identify "hit" compounds with desired activities. The structural information from these hits can then guide the synthesis of more potent and selective analogues in a process known as lead optimization.

Exploration in Materials Science, including Optical Sensing, Non-Linear Optics, and Photopolymerization

The delocalized π-electron system of the indene ring suggests that its derivatives may possess interesting photophysical properties, making them candidates for applications in materials science. researchgate.netmdpi.com While specific studies on this compound in this area are not widely reported, the broader class of indene-containing polymers and organic materials has shown promise.

Optical Sensing: The indene scaffold can be functionalized with fluorophores or chromophores. Changes in the local environment of these functionalized indenes, such as the binding of a specific analyte, could lead to a detectable change in their optical properties (e.g., fluorescence quenching or enhancement, color change). This forms the basis of optical sensors. The carbonyl chloride group of the title compound provides a convenient handle to attach such signaling units.

Non-Linear Optics (NLO): Organic materials with extended π-conjugation can exhibit significant non-linear optical properties, which are crucial for applications in telecommunications and optical computing. jhuapl.edumdpi.combohrium.com The electronic structure of the indene ring, when appropriately substituted with electron-donating and electron-withdrawing groups, could lead to materials with high second or third-order NLO responses. The synthesis of such materials could potentially start from this compound by introducing suitable functional groups.

Photopolymerization: Indene itself can undergo polymerization. Derivatives of indene can be incorporated as monomers in photopolymerization processes to create polymers with tailored properties. The specific substituents on the indene ring can influence the refractive index, thermal stability, and mechanical properties of the resulting polymer.

| Potential Application | Relevant Property | Role of this compound | | --- | --- | --- | --- | | Optical Sensors | Fluorescence or colorimetric response to analytes | Precursor to attach indicator dyes to the indene scaffold. | | Non-Linear Optical Materials | High molecular hyperpolarizability | A building block for creating push-pull systems on the indene core. | | Specialty Polymers | High refractive index, thermal stability | Can be converted into a polymerizable monomer. |

This table outlines the potential utility of the title compound in materials science based on the properties of related indene derivatives.

Precursor for Indane/Indene-Based Chemical Probes for Fundamental Research Investigations

Chemical probes are small molecules designed to study biological processes in living systems. They often contain a reactive group for covalent modification of a target protein or a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) for visualization or isolation. The indene scaffold can serve as the core of such probes, providing a rigid framework to which the reactive and reporter groups can be attached.

This compound is a suitable precursor for the synthesis of indene-based chemical probes. The acyl chloride can be used to link the indene core to a reporter tag or a reactive group. For example, reaction with a bifunctional linker containing an amine at one end and a clickable alkyne at the other would yield an indene derivative ready for copper-catalyzed azide-alkyne cycloaddition (click chemistry) to a reporter molecule.

Applications in Chemical Biology Research, such as Enzyme Inhibition Studies as Chemical Tools

The indene and indane ring systems are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with potent biological activity. This suggests that derivatives of this compound could be valuable as chemical tools in chemical biology, particularly for enzyme inhibition studies.

By preparing a library of amides and esters from this compound, researchers can screen for inhibitors of specific enzymes. The indene core can make favorable hydrophobic or π-stacking interactions within the active site of an enzyme, while the variable R-group can be optimized to enhance potency and selectivity. Once a hit is identified, more sophisticated probes can be designed based on its structure to study the enzyme's function in its biological context. For instance, an inhibitor could be modified with a photoreactive group to allow for photoaffinity labeling and identification of the enzyme's binding site.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Discoveries in 3-Methyl-1H-indene-2-carbonyl Chloride Chemistry

Currently, the scientific literature on this compound is not extensive, suggesting it is a relatively underexplored chemical entity. However, its structure, combining a reactive acyl chloride functional group with a 3-methyl-1H-indene core, allows for a solid foundational understanding based on established chemical principles.

The core reactivity of this molecule is dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. chemistrystudent.comlibretexts.org This high reactivity is a consequence of the electron-withdrawing effects of both the oxygen and chlorine atoms, which renders the carbon atom susceptible to attack by a wide range of nucleophiles. chemistrystudent.comlibretexts.org Reactions such as hydrolysis to form the corresponding carboxylic acid, alcoholysis to yield esters, and aminolysis to produce amides are characteristic transformations for acyl chlorides. chemistrystudent.comchemistrysteps.comlibretexts.org

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of this compound would conventionally start from its corresponding carboxylic acid, 3-methyl-1H-indene-2-carboxylic acid. Standard methods for converting carboxylic acids to acyl chlorides, such as treatment with thionyl chloride (SOCl₂) or oxalyl chloride, are well-established and would be applicable. rsc.orglibretexts.orgorganic-chemistry.org

Emerging synthetic methodologies are focusing on more sustainable and efficient approaches. Innovations in this area could include:

Catalytic Methods: The development of catalytic methods for the direct conversion of carboxylic acids to acyl chlorides, potentially using novel catalysts to avoid stoichiometric activating agents.

Flow Chemistry: The use of microreactor technology could enable a safer and more controlled synthesis, particularly given the reactive nature of acyl chlorides.

Potential for Novel Reactivity Exploration and Catalytic Applications

The dual functionality of this compound opens avenues for exploring novel reactivity and applications in catalysis.

Novel Reactivity:

Intramolecular Reactions: The proximity of the reactive acyl chloride group to the indene (B144670) ring could facilitate novel intramolecular cyclization reactions, leading to complex polycyclic aromatic systems.

Cross-Coupling Reactions: The acyl chloride functionality can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents at the 2-position of the indene core.

Catalytic Applications:

Ligand Synthesis: The indene core is a well-known ligand scaffold in organometallic chemistry. nih.gov Functionalization of this compound could lead to the synthesis of novel indenyl ligands with tailored electronic and steric properties for use in various catalytic processes, including polymerization and asymmetric synthesis. nih.govuva.nl

Organocatalysis: The indene framework can be incorporated into the design of novel organocatalysts. rsc.org The acyl chloride handle provides a convenient point for attaching catalytically active moieties.

Prospects for Advanced Computational Chemistry in Indene-2-carbonyl Chloride Research

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in advancing the understanding and application of this compound. researchgate.net

Predictive Modeling:

Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of reactions involving this compound, including predicting reaction pathways, transition states, and activation energies. This can guide the optimization of reaction conditions and the design of new transformations.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new derivatives synthesized from this compound.

Electronic Structure: Analysis of the molecule's electronic structure can provide insights into its reactivity and help in the design of new catalysts and materials with desired electronic properties.

Future Avenues for Applications in Diverse Fields of Chemical Research

The versatile nature of this compound suggests its potential application in several areas of chemical research.

Medicinal Chemistry: The indene scaffold is present in numerous compounds with demonstrated biological activity. mdpi.comresearchgate.neteburon-organics.com This acyl chloride could serve as a key intermediate for the synthesis of novel indene derivatives as potential therapeutic agents, including anticancer and anti-inflammatory drugs. researchgate.neteburon-organics.com

Materials Science: Indene derivatives have found applications in the development of functional materials. bohrium.comuva.nl By incorporating this building block into larger conjugated systems, it may be possible to create novel organic electronic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Agrochemicals: The development of new pesticides and herbicides often relies on the exploration of novel chemical scaffolds. The unique structure of this compound could be a starting point for the synthesis of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-1H-indene-2-carbonyl chloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via chlorination of its carboxylic acid precursor. For example, thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions are standard chlorinating agents. Key parameters include temperature control (60–80°C for SOCl₂), anhydrous solvents (e.g., dichloromethane), and stoichiometric excess of the chlorinating agent to ensure complete conversion. Post-reaction purification via vacuum distillation or recrystallization is critical to isolate the product .

Q. How is this compound characterized analytically, and what spectral data are indicative of its purity?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show characteristic peaks for the indene protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The carbonyl chloride (C=O) is often observed indirectly via coupling in DEPT-135 or HSQC .

- Melting Point : A sharp melting point (e.g., 71–73°C for analogous indene derivatives) indicates purity .

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) ensures no residual starting material .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : It serves as a key intermediate for synthesizing indene-based bioactive molecules. For example:

- Amide/ester derivatives : React with amines/alcohols to form prodrug candidates targeting kinase inhibition or antimicrobial activity .

- Cross-coupling reactions : Used in Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the indene core be addressed?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential substitution at the 4- and 6-positions due to electron-withdrawing effects of the carbonyl chloride. Experimental validation via competitive reactions with directing groups (e.g., methyl in 3-position) and monitoring via LC-MS is recommended .

Q. What strategies mitigate the compound’s instability under ambient conditions?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis. Use molecular sieves in solvent stock solutions .

- Handling : Conduct reactions under anhydrous conditions with Schlenk-line techniques.

- Decomposition Analysis : TGA/DSC identifies decomposition onset (~120°C), while FT-IR monitors carbonyl chloride degradation (loss of ~1770 cm⁻¹ peak) .

Q. How do contradictory literature reports on reaction yields with this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Impurity Profiles : Trace water in solvents reduces yield; use Karl Fischer titration to confirm solvent dryness.

- Catalytic Effects : Residual metal catalysts (e.g., from prior reactions) may alter pathways. ICP-MS analysis detects metal contaminants .

- Replication : Reproduce reported conditions with strict control of variables (e.g., reflux time, stoichiometry) and compare NMR/LC-MS profiles .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for nucleophilic acyl substitution (e.g., with amines) using B3LYP/6-31G(d) basis sets.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction energy barriers.

- Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., COX-2 enzyme) for rational drug design .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to evaluate the compound’s reactivity in nucleophilic acyl substitutions?

- Methodological Answer :

- Pseudo-First-Order Conditions : Use excess nucleophile (e.g., benzylamine) and monitor reaction via in situ FT-IR or H NMR.

- Rate Constants : Calculate using integrated rate laws (e.g., ln[A] vs. time for first-order kinetics).

- Activation Parameters : Determine via Arrhenius plots at multiple temperatures (ΔH‡ and ΔS‡) .

Q. What statistical approaches are recommended for analyzing bioactivity data from derivatives of this compound?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS-DA to correlate structural features (e.g., substituent electronegativity) with IC₅₀ values.

- Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) to quantify potency/efficacy.

- QSAR Models : Employ machine learning (random forests, SVM) with descriptors like logP, polar surface area, and H-bond counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.